Lipoteichoic acid

Content Navigation

CAS Number

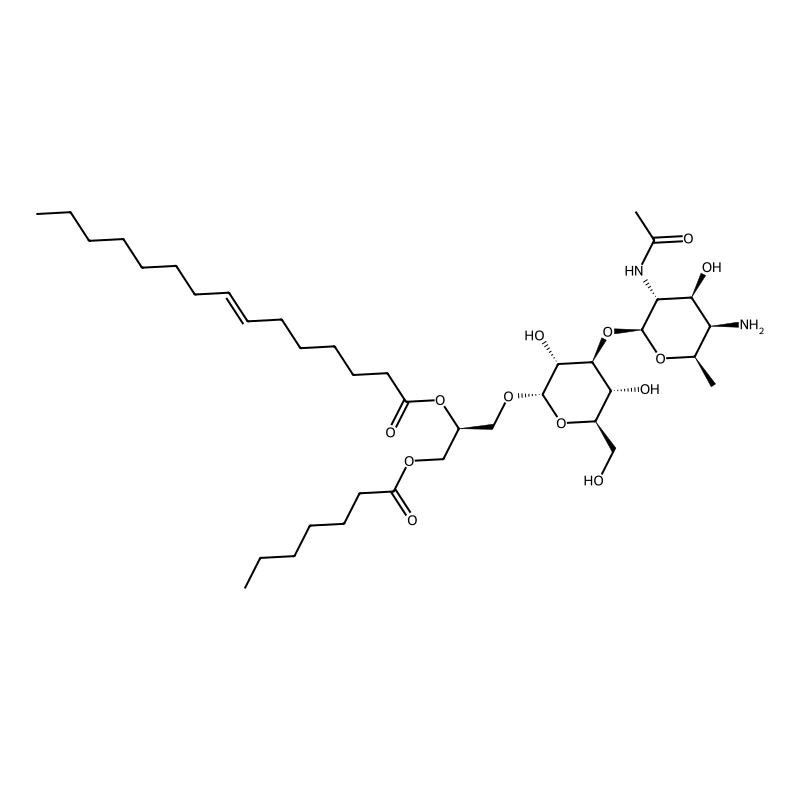

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Understanding Immune Response

LTA is a potent immunomodulator, meaning it influences the immune system's response. Research explores how LTA interacts with immune cells, particularly through Toll-like receptors (TLRs) on their surfaces []. These interactions trigger various immune signaling pathways, leading to the production of cytokines and other immune molecules []. By studying these interactions, researchers gain insights into how the immune system recognizes and combats Gram-positive bacterial infections [].

Probiotic Applications

LTA from specific probiotic bacteria, such as Lactobacillus strains, exhibits immunomodulatory effects that differ from pathogenic bacterial strains []. Research investigates the potential of these probiotic-derived LTAs to modulate the gut immune system, potentially promoting gut health and immune regulation []. Understanding LTA's role in this context could lead to the development of novel probiotic therapies for various conditions.

Vaccine Development

LTA's ability to stimulate the immune system makes it a potential candidate for developing vaccines against Gram-positive bacterial infections. Researchers are exploring how modified or purified LTA can be used as adjuvants in vaccines, enhancing the immune response to specific antigens []. This research could pave the way for more effective vaccines against various bacterial diseases.

Bacterial Pathogenesis

LTA's role in bacterial pathogenesis is another area of active research. Studies investigate how LTA contributes to bacterial virulence and adhesion to host cells []. Understanding these mechanisms could lead to the development of novel therapeutic strategies to prevent or treat bacterial infections.

Lipoteichoic acid is a critical component of the cell wall of Gram-positive bacteria, characterized by its polymeric structure composed of repeating units of glycerol or ribitol phosphate linked by phosphodiester bonds. This compound is anchored to the cytoplasmic membrane via a diacylglycerol moiety, contributing to the structural integrity of the bacterial envelope. The variation in structure among different species—such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis—is significant, with implications for their biological functions and interactions with host organisms .

The biological activities of lipoteichoic acid are diverse and include:

- Immune Modulation: It can stimulate specific immune responses and regulate autolytic wall enzymes, influencing bacterial growth and survival.

- Cytokine Production: Lipoteichoic acid is known to induce cytokine production through its interaction with immune receptors, leading to inflammation and other immune responses .

- Neurological Effects: Recent studies suggest that lipoteichoic acid may influence sleep patterns and body temperature regulation in animals, indicating a broader role in host physiology beyond traditional immune functions .

The biosynthesis of lipoteichoic acid involves several key enzymes that facilitate the polymerization of glycerol or ribitol phosphate units. In Gram-positive bacteria, the process typically includes:

- Nucleotide Activation: Glycerol or ribitol is activated by nucleotides such as cytidine diphosphate.

- Polymerization: The activated units are polymerized into long chains through phosphodiester linkages.

- Modification: Enzymatic modifications, including D-alanylation or the addition of phosphocholine groups, occur to enhance functionality .

Chemical synthesis methods have also been developed to produce defined lipoteichoic acid structures for research purposes, allowing for detailed studies on their biological effects .

Lipoteichoic acid has several applications in research and medicine:

- Vaccine Development: Its immunogenic properties make it a candidate for vaccine formulations against Gram-positive bacterial infections.

- Antibiotic Targeting: Due to its essential role in bacterial cell wall integrity, lipoteichoic acid biosynthesis pathways are explored as potential targets for new antibiotics .

- Biomarker Studies: Its presence in various clinical settings can serve as a biomarker for bacterial infections, aiding in diagnostics .

Interaction studies have revealed that lipoteichoic acid can bind non-specifically to various cell membranes through phospholipid interactions or specifically to immune receptors like Toll-like receptor 2. These interactions trigger signaling cascades that lead to inflammatory responses. For instance, lipoteichoic acid from Staphylococcus aureus has been shown to activate mitogen-activated protein kinases and phosphoinositide 3-kinase pathways, contributing to immune activation .

Lipoteichoic acid shares structural similarities with other teichoic acids but is distinct in its specific functions and interactions. Notable similar compounds include:

Lipoteichoic acid's unique ability to modulate immune responses while maintaining structural roles within the bacterial envelope sets it apart from these similar compounds. Its specific interactions with host immune receptors highlight its importance in both bacterial pathogenesis and host defense mechanisms .

Enzymatic Machinery Governing Polyglycerolphosphate Chain Polymerization

The polymerization of polyglycerolphosphate (GroP) chains, the backbone of lipoteichoic acid, is mediated by lipoteichoic acid synthase (LtaS), a membrane-bound enzyme conserved across Gram-positive bacteria. LtaS catalyzes the transfer of glycerol phosphate units from phosphatidylglycerol (PG) to a glycolipid anchor, forming a polymer linked via phosphodiester bonds. In Staphylococcus aureus, LtaS operates as a manganese-dependent metalloenzyme, processively elongating the GroP chain until reaching a length of 20–30 repeating units. Processivity—the ability to add multiple units without releasing the substrate—is a hallmark of LtaS activity, with polymerization rates influenced by the identity of the lipid starter unit. For example, glucosyldiacylglycerol (Glc₂DAG) accelerates the reaction but results in shorter polymers compared to diacylglycerol (DAG).

Structural studies of Bacillus subtilis LtaS orthologues (LtaSBS, YfnI, YqgS, YvgJ) have revealed functional specialization among these enzymes. While LtaSBS, YfnI, and YqgS act as synthases capable of producing full-length LTA polymers, YvgJ functions as a primase that synthesizes a short GroP-Glc₂DAG glycolipid primer. This division of labor ensures efficient initiation and elongation steps during LTA biosynthesis. The enzymatic mechanism involves a conserved active site that coordinates Mn²⁺ ions, facilitating nucleophilic attack by the hydroxyl group of the growing polymer on the phosphatidylglycerol substrate.

Table 1: Key Enzymes in LTA Biosynthesis Across Gram-Positive Bacteria

Comparative Analysis of LTA Biosynthesis Across Firmicutes and Actinobacteria

While Firmicutes like S. aureus and B. subtilis have well-characterized LTA pathways, Actinobacteria—a phylum including Mycobacterium and Streptomyces—exhibit distinct biosynthetic strategies. Historically, Actinobacteria were thought to produce lipoglycans instead of LTA, but recent evidence confirms the presence of LTA-like polymers in these organisms. For instance, Mycobacterium smegmatis synthesizes a polyglycerolphosphate polymer modified with succinyl and acetyl groups, diverging from the classical LTA structure.

A key difference lies in the enzymatic machinery. Firmicutes rely on LtaS homologues for GroP polymerization, whereas Actinobacteria employ alternative enzymes such as the TagF-like proteins, which share limited sequence similarity but perform analogous functions. Additionally, Actinobacterial LTA often incorporates unique glycosyl modifications. In Streptomyces coelicolor, arabinofuranose residues are attached to the GroP backbone, a feature absent in Firmicutes. These structural variations likely reflect adaptations to environmental stressors and host immune evasion mechanisms.

Regulatory Mechanisms of D-Alanylation and Glycosylation Modifications

Post-polymerization modifications, including d-alanylation and glycosylation, fine-tune LTA’s physicochemical properties. The d-alanylation process, mediated by the dlt operon (dltA–dltD), involves the covalent attachment of d-alanine esters to the GroP backbone. DltA (d-alanine–d-alanyl carrier protein ligase) activates d-alanine and transfers it to DltC (d-alanyl carrier protein), which shuttles the substrate to the membrane-bound DltB for esterification. In Streptococcus gordonii, this process is regulated by the LiaSR two-component system, which upregulates dlt expression under acidic conditions or polymyxin B stress.

Glycosylation, another critical modification, involves the attachment of sugar moieties to LTA. In Listeria monocytogenes, a three-component system—comprising the cytoplasmic glycosyltransferase GtlA, the flippase GtcA, and the extracellular glycosyltransferase GtlB—orchestrates the addition of galactose residues. Mutants lacking gtlA or gtcA exhibit completely unglycosylated LTA, compromising interactions with host receptors. Similarly, Bacillus subtilis utilizes CsbB and YfhO for glucosylation, though the sugar specificity varies between species.

Table 2: Regulatory Systems for LTA Modifications

Functional Genomics Approaches to Elucidate LTA Synthesis Operons

Functional genomics has been instrumental in dissecting LTA biosynthesis pathways. In Lactobacillus rhamnosus, insertional mutagenesis of the dltD gene revealed its role in anchoring d-alanine to LTA, as mutants exhibited reduced alanylation and increased susceptibility to cationic antimicrobial peptides. Similarly, Bacillus subtilis quadruple mutants lacking all four LtaS homologues (LtaSBS, YfnI, YqgS, YvgJ) completely abolished LTA production, confirming their non-redundant roles.

Transcriptomic analyses have further identified regulatory networks controlling LTA synthesis. In Staphylococcus aureus, the ltaS gene is co-expressed with cell division machinery, underscoring LTA’s role in coordinating peptidoglycan synthesis and cytokinesis. CRISPR interference (CRISPRi) screens in Listeria monocytogenes have pinpointed gtlA and gtlB as essential for LTA galactosylation, with knockouts exhibiting attenuated virulence in murine models.

The classification of LTAs into five structural types (I-V) reflects evolutionary adaptations to distinct ecological niches and host environments. Type I LTAs, characterized by polyglycerolphosphate repeating units, dominate in Streptococcus and Staphylococcus species [1] [5]. Nuclear magnetic resonance (NMR) and mass spectrometry analyses of Streptococcus gordonii LTAs reveal glycerol-phosphate backbones decorated with glucose substituents and d-alanine residues, a hallmark of complex Type I architectures [1] [5]. In contrast, Type II and III LTAs in Lactococcus garvieae and Clostridium innocuum incorporate glycosylalditol-phosphate repeats, with galactose-modified glycerol moieties creating branched structures [4]. These variants demonstrate how glycosylation patterns diversify LTA function across phylogenetically distant genera.

Streptococcus pneumoniae exemplifies Type IV LTAs, which feature ribitol-phosphate repeats substituted with phosphocholine (P-Cho) groups [4]. This modification enhances bacterial adhesion to host cells and modulates immune evasion. Type V LTAs, found in Bifidobacterium bifidum and Micrococcus luteus, deviate from classical phosphodiester backbones, instead consisting of lipoglycans anchored to phosphatidylinositol [4]. The phylogenetic segregation of LTA types correlates with bacterial pathogenicity: Type I and IV LTAs dominate in pathogenic streptococci and staphylococci, while Type V architectures occur in commensal species.

Table 1: Phylogenetic Distribution of LTA Types

| LTA Type | Backbone Structure | Representative Genera | Key Modifications |

|---|---|---|---|

| I | Polyglycerolphosphate | Streptococcus, Staphylococcus | d-alanine, glucose |

| II | Galactosyl-glycerol-phosphate | Lactococcus | Galactose branches |

| III | Galactosylalditol-phosphate | Clostridium | Non-stoichiometric d-alanine |

| IV | Ribitol-phosphate | Streptococcus pneumoniae | Phosphocholine |

| V | Lipoglycans | Bifidobacterium | Phosphatidylinositol anchor |

Membrane Anchor Diversity: Diacylglycerol vs. Glycolipid Variations

The membrane-anchoring domain of LTAs shows substantial variability, influencing bacterial membrane dynamics and host interactions. In Staphylococcus aureus, the glycolipid anchor gentiobiosyldiacylglycerol (Glc₂-DAG) links the LTA polymer to the cell membrane [2] [3]. This diglucosyl moiety, synthesized by YpfP glycosyltransferase, serves as a recognition site for bacteriophages and host immune receptors [3]. Structural studies of the LtaA flippase in S. aureus reveal a proton-coupled mechanism for translocating Glc₂-DAG across the cytoplasmic membrane, a critical step in LTA assembly [2].

Diacylglycerol (DAG) anchors, prevalent in Streptococcus species, exhibit fatty acid heterogeneity. Streptococcus gordonii LTAs contain C16:0, C18:1, and C18:0 acyl chains, which modulate membrane fluidity under environmental stress [1] [5]. Comparative analyses show that glycolipid anchors enhance resistance to cationic antimicrobial peptides, while DAG-anchored LTAs facilitate interactions with host extracellular matrix proteins [4] [6]. The evolutionary retention of both anchor types suggests context-dependent advantages: glycolipids may favor pathogenesis in immune-rich environments, whereas DAG anchors optimize commensal colonization.

Non-canonical Modifications: Phosphocholine Residues and Acyl Chain Adaptations

Post-polymerization modifications of LTAs fine-tune bacterial interactions with eukaryotic hosts. Phosphocholine (P-Cho) substituents, characteristic of S. pneumoniae LTAs, bind human L-ficolin to activate the lectin complement pathway [6]. This interaction paradoxically enhances immune evasion by recruiting host regulators like C-reactive protein [4] [6]. Structural studies of pneumococcal LTA reveal P-Cho moieties at the O-6 position of N-acetylgalactosamine residues, creating a charge-neutral surface that masks underlying immunogenic epitopes [4].

Acyl chain adaptations provide another layer of heterogeneity. In S. gordonii, LTA-associated fatty acids shift from saturated (C16:0) to unsaturated (C18:1) forms under acidic conditions, maintaining membrane integrity during host colonization [1] [5]. Similarly, d-alanylation of glycerol-phosphate units in Staphylococcus species confers resistance to antimicrobial peptides by reducing the net negative charge of the cell envelope [1] [3]. These modifications illustrate how LTAs serve as dynamic scaffolds for environmental adaptation, balancing structural rigidity with functional plasticity.

Table 2: Functional Impacts of LTA Modifications

| Modification | Location | Biological Effect | Example Organism |

|---|---|---|---|

| Phosphocholine | Ribitol-phosphate | Immune evasion via complement binding | Streptococcus pneumoniae |

| d-alanylation | Glycerol-phosphate | Cationic antimicrobial peptide resistance | Staphylococcus aureus |

| Unsaturated acyl | Diacylglycerol anchor | Membrane fluidity at low pH | Streptococcus gordonii |

| Glucose branches | Polyglycerolphosphate | Biofilm matrix integration | Streptococcus mutans |

Lipoteichoic acid functions as a critical molecular interface between Gram-positive bacteria and the host innate immune system, primarily through its interaction with Toll-like receptor 2 and cluster of differentiation 14 complexes [1] [2]. The recognition mechanism involves a sophisticated multi-component system where lipoteichoic acid serves as the primary pathogen-associated molecular pattern recognized by Toll-like receptor 2, while cluster of differentiation 14 acts as an essential co-receptor that facilitates binding and enhances signal transduction [2] [3].

The molecular architecture of this recognition system demonstrates remarkable specificity and efficiency. Cluster of differentiation 14, a glycosylphosphatidylinositol-anchored receptor concentrated in lipid raft microdomains, markedly enhances lipoteichoic acid binding to the plasma membrane and amplifies nuclear factor kappa B activation [2] [4]. The binding process involves both non-specific interactions with membrane phospholipids and specific recognition through cluster of differentiation 14 and Toll-like receptor complexes [5] [6]. Research has demonstrated that blocking cluster of differentiation 14 with antibodies significantly inhibits lipoteichoic acid binding and lipoteichoic acid-induced tumor necrosis factor release from monocytes, emphasizing the critical role of this co-receptor [2] [3].

The signaling cascade initiated through these receptor complexes follows a well-characterized pathway involving myeloid differentiation primary response 88 as the primary adaptor protein [7]. Upon lipoteichoic acid recognition, the receptor complex undergoes conformational changes that facilitate the recruitment of downstream signaling molecules, ultimately leading to the activation of nuclear factor kappa B and mitogen-activated protein kinase pathways [8] [9]. Importantly, this signaling preferentially occurs at the plasma membrane and is independent of receptor internalization, although the receptor complexes do undergo trafficking to intracellular compartments [2] [10].

The dual nature of this recognition system becomes apparent when examining different bacterial sources of lipoteichoic acid. Pathogenic bacteria such as Staphylococcus aureus and Streptococcus species produce lipoteichoic acid that triggers robust pro-inflammatory responses, including the production of tumor necrosis factor alpha, interleukin-6, and interleukin-8 [1] [11]. These responses are characterized by strong nuclear factor kappa B activation and extensive cytokine production that can contribute to septic shock and tissue damage [5] [6]. Conversely, lipoteichoic acid from probiotic bacteria such as Lactobacillus species often exhibits anti-inflammatory properties, reducing pro-inflammatory cytokine production while enhancing regulatory cytokine expression [12] [13].

This differential recognition and response pattern suggests that the Toll-like receptor 2/cluster of differentiation 14 complex possesses the ability to distinguish between structurally similar but functionally distinct lipoteichoic acid molecules from different bacterial sources. The molecular basis for this discrimination likely involves subtle structural differences in the glycolipid anchor composition, degree of alanylation, and fatty acid composition that influence receptor binding affinity and subsequent signaling outcomes [14] [15].

Strain-Specific Modulation of Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase Signaling Cascades

The activation of nuclear factor kappa B and mitogen-activated protein kinase signaling cascades by lipoteichoic acid exhibits remarkable strain-specific variation that fundamentally alters the host immune response [16] [17] [18]. This variation reflects the structural diversity of lipoteichoic acid molecules across different bacterial species and strains, with specific molecular features determining the intensity and character of the inflammatory response.

Nuclear factor kappa B signaling represents the primary transcriptional pathway activated by lipoteichoic acid recognition. In pathogenic bacteria such as Staphylococcus aureus and Enterococcus faecalis, lipoteichoic acid induces rapid and sustained nuclear factor kappa B activation characterized by enhanced nuclear translocation of the p65 subunit and degradation of inhibitor of nuclear factor kappa B alpha [17] [18]. This activation results in the transcription of numerous pro-inflammatory genes, including those encoding tumor necrosis factor alpha, interleukin-6, interleukin-1 beta, and various chemokines [18] [9]. The time course of activation typically shows peak nuclear factor kappa B activity within 2-4 hours of lipoteichoic acid exposure, with sustained activation observed for up to 24 hours in some cell types [9] [19].

In contrast, lipoteichoic acid from probiotic Lactobacillus species demonstrates markedly different nuclear factor kappa B activation patterns. Studies with Lactobacillus plantarum lipoteichoic acid show either reduced nuclear factor kappa B activation or active inhibition of nuclear factor kappa B signaling induced by other inflammatory stimuli [20] [12] [13]. This anti-inflammatory modulation involves the downregulation of nuclear factor kappa B signaling pathways and concurrent upregulation of anti-inflammatory mediators such as interleukin-10 [21] [22]. The molecular mechanisms underlying this differential activation remain partially understood but appear to involve differences in Toll-like receptor 2 complex formation and downstream adaptor protein recruitment.

Mitogen-activated protein kinase signaling cascades show equally striking strain-specific patterns of activation. The extracellular signal-regulated kinase pathway demonstrates consistent activation across most lipoteichoic acid sources, with phosphorylation of extracellular signal-regulated kinase 1/2, mitogen-activated protein kinase kinase 1/2, and c-Raf observed within minutes of lipoteichoic acid exposure [23] [8]. However, the intensity and duration of this activation vary significantly between bacterial strains. Staphylococcus aureus lipoteichoic acid induces robust and prolonged extracellular signal-regulated kinase activation, while some Lactobacillus species produce more transient responses [8] [9].

The p38 mitogen-activated protein kinase pathway shows particularly pronounced strain-specific differences. Lipoteichoic acid from Streptococcus species typically induces strong p38 activation associated with enhanced production of pro-inflammatory cytokines [24] [25]. In contrast, lipoteichoic acid from certain Lactobacillus strains either fails to activate p38 or actively inhibits p38 phosphorylation induced by other stimuli [12] [13]. This differential p38 activation appears to be closely linked to the overall inflammatory versus anti-inflammatory character of the bacterial strain.

The c-Jun N-terminal kinase pathway demonstrates the most variable activation pattern among the mitogen-activated protein kinase families. Some studies report minimal c-Jun N-terminal kinase activation by lipoteichoic acid in certain cell types, while others show significant activation depending on the bacterial source and cellular context [23] [8]. This variability suggests that c-Jun N-terminal kinase activation may be more dependent on additional cellular factors or co-stimulatory signals than the other mitogen-activated protein kinase pathways.

The structural basis for these strain-specific signaling differences relates to several key molecular features of lipoteichoic acid molecules. The degree of D-alanylation of the glycerol phosphate backbone significantly influences signaling intensity, with higher alanylation generally associated with stronger pro-inflammatory responses [14] [15]. The fatty acid composition of the glycolipid anchor also plays a crucial role, with triacylated anchors from Lactobacillus species producing different signaling outcomes compared to diacylated anchors from pathogenic species [14] [26]. Additional structural modifications, including glucose and galactose substitutions on the glycerol phosphate backbone, further contribute to the strain-specific signaling patterns observed [14] [27].

Paradoxical Effects: Pro-inflammatory Virulence versus Anti-inflammatory Probiotic Signaling

The paradoxical nature of lipoteichoic acid signaling represents one of the most fascinating aspects of host-microbe interactions, where structurally similar molecules from different bacterial sources can elicit diametrically opposed immune responses [12] [28] [6]. This duality reflects the evolutionary adaptation of both pathogenic and commensal bacteria to interact with the host immune system in ways that promote their respective survival strategies.

Pathogenic bacteria utilize lipoteichoic acid as a virulence factor that promotes aggressive inflammatory responses designed to facilitate tissue invasion and bacterial dissemination [5] [6] [29]. Lipoteichoic acid from Staphylococcus aureus, Streptococcus pneumoniae, and other pathogenic species triggers robust pro-inflammatory cascades characterized by the massive production of tumor necrosis factor alpha, interleukin-6, interleukin-1 beta, and various chemokines [1] [5] [11]. These responses can lead to beneficial bacterial clearance but, when excessive, contribute to septic shock, tissue damage, and multi-organ failure [5] [6]. The inflammatory cascade includes the recruitment of neutrophils and macrophages to infection sites, the activation of complement cascades, and the induction of acute-phase responses [5] [30].

The pro-inflammatory effects of pathogenic lipoteichoic acid extend beyond direct cytokine production to include the modulation of cellular adhesion, vascular permeability, and coagulation pathways. Studies have demonstrated that lipoteichoic acid from pathogenic sources can induce the expression of adhesion molecules on endothelial cells, promoting leukocyte extravasation and tissue infiltration [5] [6]. Additionally, pathogenic lipoteichoic acid can activate the coagulation cascade and promote thrombosis, contributing to the cardiovascular complications observed in severe bacterial infections [5].

In stark contrast, lipoteichoic acid from probiotic bacteria such as Lactobacillus plantarum, Lactobacillus reuteri, and other beneficial species demonstrates potent anti-inflammatory properties that promote tissue homeostasis and immune tolerance [12] [31] [22] [13]. These molecules actively suppress inflammatory responses induced by pathogenic stimuli, reduce pro-inflammatory cytokine production, and enhance the production of regulatory mediators such as interleukin-10 [21] [12] [13]. The anti-inflammatory effects are particularly pronounced in the context of intestinal inflammation, where probiotic lipoteichoic acid can significantly reduce tissue damage and promote mucosal healing [31] [22].

The molecular mechanisms underlying these paradoxical effects involve several distinct pathways. Probiotic lipoteichoic acid appears to engage different Toll-like receptor 2 signaling complexes or recruit different co-receptors compared to pathogenic lipoteichoic acid [32] [12]. Some studies suggest that the anti-inflammatory effects may involve peroxisome proliferator-activated receptor gamma activation, which promotes anti-inflammatory gene expression and inhibits nuclear factor kappa B signaling [32]. Additionally, probiotic lipoteichoic acid may induce the expression of negative regulators of Toll-like receptor signaling, such as interleukin-1 receptor-associated kinase-M, which dampens inflammatory responses [13].

The structural basis for these paradoxical effects relates to specific molecular features that distinguish probiotic from pathogenic lipoteichoic acid. The presence of three fatty acid residues in the glycolipid anchor of many Lactobacillus species appears to be critical for anti-inflammatory activity, as deacylation eliminates the protective effects [33] [13]. The degree and pattern of D-alanylation also contribute to the functional differences, with probiotic lipoteichoic acid often showing different alanylation patterns compared to pathogenic sources [13] [28]. Additional carbohydrate modifications, including the presence of specific hexose residues and their linkage patterns, further contribute to the functional distinctions [14] [15].

The clinical implications of these paradoxical effects are profound. Understanding the molecular basis for the differential signaling could lead to the development of novel therapeutic approaches that harness the anti-inflammatory properties of probiotic lipoteichoic acid while blocking the harmful effects of pathogenic lipoteichoic acid [28] [6]. Recent studies have demonstrated that modified lipoteichoic acid molecules or synthetic analogs can be engineered to selectively activate anti-inflammatory pathways, suggesting potential applications in treating inflammatory diseases [32] [13].

The dose-dependent nature of these effects adds another layer of complexity to the paradoxical signaling patterns. Low doses of pathogenic lipoteichoic acid can sometimes promote anti-inflammatory responses through tolerance mechanisms, while high doses of probiotic lipoteichoic acid may occasionally trigger mild inflammatory responses [19]. This dose-response relationship suggests that the balance between pro-inflammatory and anti-inflammatory signaling is finely tuned and context-dependent [19] [25].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types